molecular formula C4H8ClNO2S B154620 Pyrrolidine-1-sulfonyl chloride CAS No. 1689-02-7

Pyrrolidine-1-sulfonyl chloride

Cat. No.: B154620
CAS No.: 1689-02-7
M. Wt: 169.63 g/mol
InChI Key: JRIQCVWTPGVBBH-UHFFFAOYSA-N
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Description

Pyrrolidine-1-sulfonyl chloride is a chemical compound characterized by a five-membered nitrogen-containing ring structure. It is a colorless to pale yellow liquid with a strong, pungent odor. This compound is known for its electrophilic chlorination properties and is widely used in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction is as follows: [ \text{Pyrrolidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and high efficiency. The process may also include purification steps to remove any impurities and achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Pyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals

Comparison with Similar Compounds

  • Pyrrolidine-2-sulfonyl chloride
  • Pyrrolidine-3-sulfonyl chloride
  • Pyrrolidine-4-sulfonyl chloride

Comparison: Pyrrolidine-1-sulfonyl chloride is unique due to its specific position of the sulfonyl chloride group on the nitrogen atom of the pyrrolidine ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound exhibits distinct electrophilic properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

pyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIQCVWTPGVBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424357
Record name Pyrrolidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689-02-7
Record name Pyrrolidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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